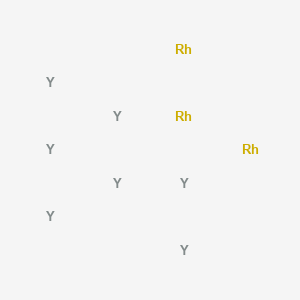
Rhodium;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium;yttrium is an intermetallic compound composed of rhodium and yttrium. This compound is known for its unique chemical, physical, and mechanical properties, which make it valuable in various industrial and scientific applications. This compound crystallizes in the CsCl-type structure and exhibits excellent mechanical properties, including high tensile strength, good stiffness, and high corrosion and oxidation resistance at elevated temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium;yttrium can be synthesized using various methods, including solid-state reactions and high-temperature techniques. One common method involves the direct combination of elemental rhodium and yttrium at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The resulting intermetallic compound is then annealed to achieve the desired crystalline structure .
Industrial Production Methods: Industrial production of this compound involves similar high-temperature synthesis techniques. The process may include additional steps such as purification and alloying to enhance the compound’s properties. The use of advanced techniques like full-potential linearized augmented plane wave (FP-LAPW) method within density functional theory helps in optimizing the synthesis process and ensuring the desired properties of the compound .
Chemical Reactions Analysis
Types of Reactions: Rhodium;yttrium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and the presence of both rhodium and yttrium atoms.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, halogens, and acids. For example, when heated in air, this compound can combine with oxygen to form oxides. Similarly, it reacts with halogens like chlorine and bromine at high temperatures to form halides .
Major Products Formed: The major products formed from these reactions include rhodium oxides, yttrium oxides, and various halides. These products are valuable in different industrial applications due to their unique properties .
Scientific Research Applications
Rhodium;yttrium has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its electronic structure and mechanical properties, which make it suitable for high-temperature and high-oxidation-resistant materials . In biology and medicine, yttrium-based materials are used in medical imaging and therapy, including radiopharmaceuticals and positron emission tomography (PET) imaging . The compound’s high ductility at room temperature also makes it valuable in engineering applications .
Mechanism of Action
The mechanism by which rhodium;yttrium exerts its effects involves its interaction with various molecular targets and pathways. In therapeutic applications, rhodium complexes have shown anticancer, antibacterial, antifungal, antiviral, and antiparasitic activities. These activities are mediated through interactions with biomolecules such as DNA, RNA, protein kinases, and other relevant targets
Comparison with Similar Compounds
Rhodium;yttrium is often compared with other intermetallic compounds such as yttrium-copper (YCu) and yttrium-aluminum garnet (YAG). While YCu and YAG also exhibit high mechanical strength and oxidation resistance, this compound stands out due to its higher ductility at room temperature and unique electronic properties . These characteristics make this compound particularly valuable in applications requiring both high strength and flexibility.
List of Similar Compounds:- Yttrium-copper (YCu)
- Yttrium-aluminum garnet (YAG)
- Yttrium oxide (Y₂O₃)
- Yttrium hydroxide (Y(OH)₃)
- Yttrium halides (e.g., YCl₃, YBr₃)
Properties
CAS No. |
12038-94-7 |
|---|---|
Molecular Formula |
Rh3Y7 |
Molecular Weight |
931.0574 g/mol |
IUPAC Name |
rhodium;yttrium |
InChI |
InChI=1S/3Rh.7Y |
InChI Key |
JVAWOKOUNYSDJR-UHFFFAOYSA-N |
Canonical SMILES |
[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Rh].[Rh].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B14737329.png)
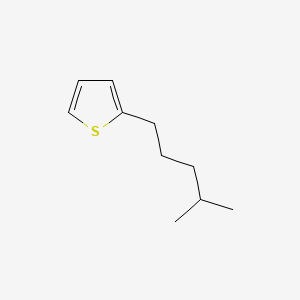
![4,5,6,7,8,9-Hexahydro-as-indaceno[4,5-c]furan-1,3-dione](/img/structure/B14737350.png)
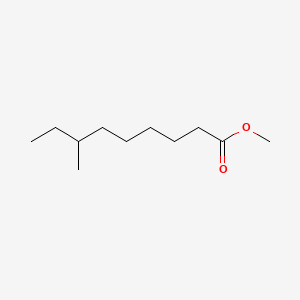
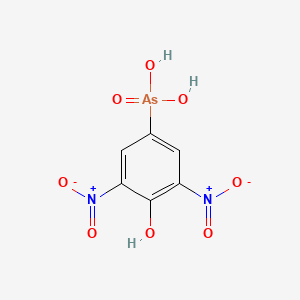
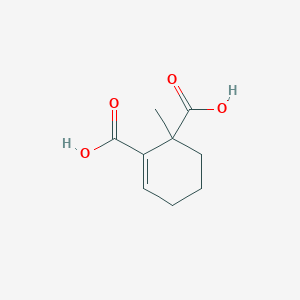

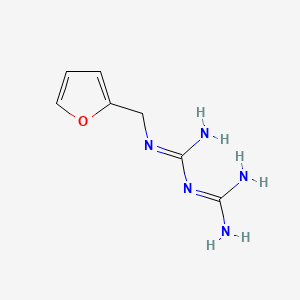
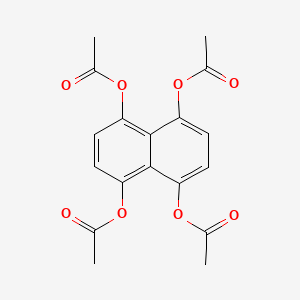
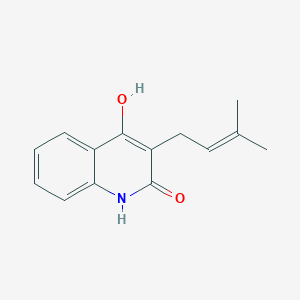
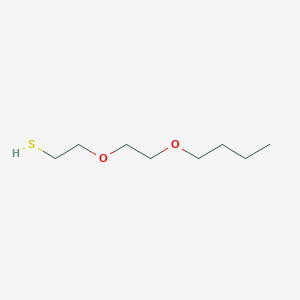
![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)
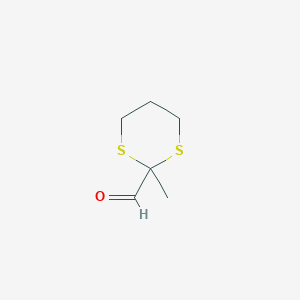
![1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)-](/img/structure/B14737405.png)
